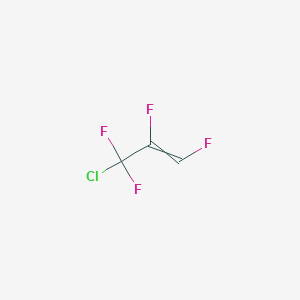

3-Chloro-1,2,3,3-tetrafluoroprop-1-ene

CAS No.: 84195-40-4

Cat. No.: VC19303034

Molecular Formula: C3HClF4

Molecular Weight: 148.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84195-40-4 |

|---|---|

| Molecular Formula | C3HClF4 |

| Molecular Weight | 148.48 g/mol |

| IUPAC Name | 3-chloro-1,2,3,3-tetrafluoroprop-1-ene |

| Standard InChI | InChI=1S/C3HClF4/c4-3(7,8)2(6)1-5/h1H |

| Standard InChI Key | DTUOSAJNWCBVMZ-UHFFFAOYSA-N |

| Canonical SMILES | C(=C(C(F)(F)Cl)F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

3-Chloro-1,2,3,3-tetrafluoroprop-1-ene is systematically named according to IUPAC guidelines, with the chlorine atom at position 3 and fluorine atoms at positions 1, 2, and 3 (with an additional fluorine at position 3). Its molecular formula, C₃HClF₄, corresponds to a molecular weight of 148.487 g/mol . The compound’s exact mass is 147.970 Da, and its LogP (octanol-water partition coefficient) is 2.598, indicating moderate hydrophobicity .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 406-46-2 |

| Molecular Formula | C₃HClF₄ |

| Molecular Weight | 148.487 g/mol |

| Exact Mass | 147.970 Da |

| LogP | 2.598 |

| Synonyms | 3-Chloro-1,1,3,3-tetrafluoro-1-propene; 1-Propene,3-chloro-1,1,3,3-tetrafluoro |

Geometric and Electronic Configuration

The compound’s reactivity is influenced by its (E)-stereochemistry, where the chlorine and fluorine substituents are positioned on opposite sides of the double bond. This configuration enhances electrophilicity at the double bond, making it susceptible to nucleophilic attack. Density functional theory (DFT) studies suggest that electron-withdrawing fluorine atoms stabilize the molecule through inductive effects, while the chlorine atom introduces polarizability .

Synthesis and Production Methods

Industrial Synthesis

The synthesis of 3-chloro-1,2,3,3-tetrafluoroprop-1-ene typically involves halogen exchange reactions or dehydrochlorination of precursor compounds. A seminal method by Russo and Navarrini (2004) involves the reaction of 1,1,3,3-tetrafluoropropene with chlorine gas under controlled conditions :

This reaction achieves an 83% yield at 150°C using a platinum catalyst .

Laboratory-Scale Approaches

Banks et al. (1965) demonstrated an alternative route via the fluorination of 3-chloropropene with hydrogen fluoride (HF) in the presence of antimony pentachloride (SbCl₅) :

This method requires elevated pressures (20–30 bar) and temperatures (80–100°C) to optimize selectivity .

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Conditions | Catalyst |

|---|---|---|---|

| Halogen Exchange | 83 | 150°C, Cl₂ gas | Platinum |

| Fluorination | 65 | 80–100°C, 20–30 bar | SbCl₅ |

| Dehydrochlorination | 72 | Solvent: DMF, 120°C | KOH |

Physicochemical Properties

Spectroscopic Data

-

¹⁹F NMR: Peaks at δ −72 ppm (CF₃), −113 ppm (CF₂Cl).

-

IR Spectroscopy: Strong absorptions at 1,250 cm⁻¹ (C–F stretch) and 750 cm⁻¹ (C–Cl stretch) .

Industrial and Scientific Applications

Refrigerants and Heat Transfer Fluids

3-Chloro-1,2,3,3-tetrafluoroprop-1-ene is a key component in next-generation refrigerants due to its low ozone depletion potential (ODP = 0) and moderate critical temperature (Tₖ = 105°C) . Patents by Honeywell (2020) highlight its use in blends with 2,3,3,3-tetrafluoropropene (HFO-1234yf) to enhance energy efficiency in automotive air conditioning .

Polymer Chemistry

The compound serves as a monomer in the production of fluoropolymers. Its radical polymerization with tetrafluoroethylene yields materials with exceptional chemical resistance, used in coatings for semiconductor manufacturing .

Organic Synthesis

As an electrophilic alkene, it participates in Diels-Alder reactions and hydrohalogenation. For example, reaction with ethylene glycol produces fluorinated ethers, which are precursors to surfactants.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume